Product packaging for 7-Carboxy-4-phenylcoumarin(Cat. No.:)

7-Carboxy-4-phenylcoumarin

Cat. No.: B8578842
M. Wt: 266.25 g/mol
InChI Key: DEJYFNYQWXUIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Carboxy-4-phenylcoumarin is a functionalized coumarin derivative of significant interest in medicinal chemistry and materials science research. The coumarin core structure is known for its versatile biological activities, which include serving as a key pharmacophore in the development of novel anticancer agents . The presence of both the 4-phenyl substituent and the 7-carboxy group on the coumarin scaffold makes this compound a valuable intermediate or precursor for further synthetic modification. Researchers can utilize the carboxylic acid functional group for conjugation, amide bond formation, or as a handle to create various derivatives with potential enhanced biological activity or altered physicochemical properties . Coumarin derivatives are extensively studied for their ability to interact with biological systems through non-covalent interactions, such as hydrogen bonding and van der Waals forces, making them promising candidates for targeting specific enzymes or pathways in diseases like cancer . Furthermore, substituted coumarins often exhibit pronounced fluorescent properties, making them useful as fluorescent sensors or dyes in optical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O4 B8578842 7-Carboxy-4-phenylcoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-oxo-4-phenylchromene-7-carboxylic acid

InChI

InChI=1S/C16H10O4/c17-15-9-13(10-4-2-1-3-5-10)12-7-6-11(16(18)19)8-14(12)20-15/h1-9H,(H,18,19)

InChI Key

DEJYFNYQWXUIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 7 Carboxy 4 Phenylcoumarin and Its Analogues

Strategic Approaches to the Synthesis of Coumarin (B35378) Carboxylic Acid Derivatives

The synthesis of coumarin carboxylic acids, particularly those bearing a phenyl substituent at the C-4 position and a carboxyl group at C-7, requires precise control over regioselectivity. Several classical and modern synthetic reactions have been adapted and optimized to achieve this, including the Knoevenagel condensation, Pechmann reaction, and various ring-closure strategies.

Knoevenagel Condensation and Meldrum's Acid Based Routes

The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. nih.govtandfonline.com For the synthesis of coumarin-3-carboxylic acids, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective reagent. nih.govwikipedia.org Its high acidity and cyclic structure facilitate the condensation and subsequent cyclization. wikipedia.org

The reaction between a substituted salicylaldehyde (B1680747) and Meldrum's acid typically proceeds under basic catalysis, followed by thermal or acid-catalyzed cyclization of the intermediate to form the coumarin ring. nih.gov Various catalysts, including piperidine, sodium azide (B81097), and potassium carbonate, have been employed to promote this condensation. nih.govmdpi.com Green chemistry approaches have also been developed, utilizing ultrasound irradiation or carrying out the reaction in water or deep eutectic solvents to enhance efficiency and reduce environmental impact. nih.gov

For instance, the one-pot synthesis of coumarin-3-carboxylic acids has been achieved in water at room temperature, with sodium azide and potassium carbonate proving to be highly effective catalysts, affording excellent yields. nih.govscispace.com Another green method involves the use of vegetable juices and ultrasound irradiation, which also provides high yields of the desired coumarin-3-carboxylic acids. nih.gov

Reagent 1Reagent 2Catalyst/ConditionsProductYield (%)Reference
SalicylaldehydeMeldrum's acidSodium azide, Water, RTCoumarin-3-carboxylic acid99 nih.gov
SalicylaldehydeMeldrum's acidPotassium carbonate, Water, RTCoumarin-3-carboxylic acid92 nih.govscispace.com
Substituted SalicylaldehydesMeldrum's acidYtterbium triflate, Microwave, Solvent-freeCoumarin-3-carboxylic acids93-98 nih.gov
SalicylaldehydeDiethyl malonatePiperidine, Glacial AcOH, UltrasoundEthyl coumarin-3-carboxylateHigh mdpi.com

Ring-Closure Methods for 4-Phenylcoumarin (B95950) Skeleton Construction

The construction of the 4-phenylcoumarin skeleton is often achieved through the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. ukzn.ac.zamdpi.com To synthesize 7-hydroxy-4-phenylcoumarin (B181766), resorcinol (B1680541) is reacted with ethyl benzoylacetate. This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as aluminum chloride. ukzn.ac.zamdpi.com

Transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of 4-phenylcoumarins. ukzn.ac.za Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed. ukzn.ac.za These methods often involve the coupling of a 4-triflyloxycoumarin with a phenylboronic acid derivative. ukzn.ac.za Another approach is the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols. mdpi.comencyclopedia.pub

A notable ring-closure method for preparing 7-aminocoumarin (B16596) derivatives, which can be subsequently converted to 7-carboxy derivatives, involves the condensation of m-hydroxyphenylcarbamic esters with β-dicarbonyl compounds. google.com For example, reacting ethyl benzoylacetate with m-hydroxyphenylcarbamic acid ethyl ester in the presence of a strong acid like sulfuric acid yields 7-carbethoxyamino-4-phenylcoumarin. google.com This intermediate can then be hydrolyzed to the corresponding 7-aminocoumarin and further functionalized.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
ResorcinolEthyl benzoylacetateSulfuric acid7-Hydroxy-4-phenylcoumarin ukzn.ac.zaconicet.gov.ar
4-TriflyloxycoumarinPhenylboronic acidPalladium catalyst4-Phenylcoumarin ukzn.ac.za
2-VinylphenolCO, OxidantPalladium catalyst4-Phenylcoumarin mdpi.comencyclopedia.pub
m-Hydroxyphenylcarbamic acid ethyl esterEthyl benzoylacetateSulfuric acid7-Carbethoxyamino-4-phenylcoumarin google.com

Regioselective Functionalization at C-7 for Carboxylic Acid Introduction

Introducing a carboxylic acid group specifically at the C-7 position of a pre-formed 4-phenylcoumarin ring is a challenging yet crucial transformation. This often involves the functionalization of a 7-hydroxy-4-phenylcoumarin precursor. The hydroxyl group at C-7 is a versatile handle for introducing the carboxyl functionality.

One common strategy is the Williamson ether synthesis, where the 7-hydroxycoumarin is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base. The resulting ester is then hydrolyzed to yield the 7-carboxymethoxy-4-phenylcoumarin.

Direct carboxylation methods are less common and often suffer from a lack of regioselectivity. However, advanced techniques involving directed C-H activation are being explored. mdpi.com For instance, rhodium-catalyzed C-H functionalization has been shown to be effective for the regioselective functionalization of certain heterocyclic systems, although its application to the direct C-7 carboxylation of coumarins is still an area of active research. nih.gov More established is the conversion of a 7-amino group, obtained as described previously, into a cyano group via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Derivatization Strategies of 7-Carboxy-4-phenylcoumarin

The carboxylic acid moiety at the C-7 position of 4-phenylcoumarin is a versatile functional group that allows for a wide range of derivatizations, leading to the synthesis of novel compounds with tailored properties.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For example, the synthesis of various phenylcoumarin-3-carboxylates has been reported using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). acgpubs.org These methods are generally high-yielding and can be applied to a wide range of alcohols.

Amidation reactions follow a similar pathway, where the carboxylic acid is reacted with a primary or secondary amine. nih.gov Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with DMAP are commonly used to facilitate this transformation. nih.gov These reactions are crucial for creating libraries of coumarin derivatives for biological screening. For instance, a series of 4-phenylcoumarin derivatives were synthesized starting from (2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acid hydrazide, which was then converted to various amides and other derivatives. nih.gov

Starting MaterialReagentCoupling Agent/ConditionsProductReference
Coumarin-3-carboxylic acid4-AlkoxyphenolEDCI, DMAP4-(Alkoxy)phenyl coumarin-3-carboxylate acgpubs.org
Pyranocoumarin-3-carboxylic acidAnilineDCC, DMAPPyranocoumarin-3-carboxamide nih.gov
(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acidHydrazine(2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acid hydrazide nih.gov

Modifications of the Phenyl Group at C-4

The phenyl group at the C-4 position offers another site for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Substituents on the phenyl ring can be introduced either by using a substituted starting material (e.g., a substituted benzoylacetate in the Pechmann reaction) or by direct functionalization of the 4-phenylcoumarin core. google.com

For example, using ethyl-2,4-dichlorobenzoylacetate, ethyl-2-methoxybenzoylacetate, or ethyl p-toluoylacetate in the condensation with m-hydroxyphenylcarbamic acid ethyl ester leads to the corresponding 4-(substituted phenyl)coumarin carbamates. google.com

Direct modification of the C-4 phenyl ring on the pre-formed coumarin can be achieved through electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing substituents on the coumarin nucleus are compatible with the reaction conditions. The position of substitution on the phenyl ring will be governed by the directing effects of the coumarin core and any existing substituents on the phenyl ring itself. Structure-activity relationship studies have shown that the substitution pattern on the C-4 phenyl group can significantly influence the biological activity of the coumarin derivative. scienceopen.com

Introduction of Additional Functionalities on the Coumarin Nucleus

The strategic introduction of various functional groups onto the this compound nucleus is crucial for modulating its physicochemical properties and biological activities. Research has explored the functionalization at different positions of the coumarin core, leading to a diverse library of analogues.

The C-3 and C-4 positions of the coumarin scaffold are common sites for modification. tandfonline.com For instance, palladium-catalyzed cross-dehydrogenative coupling reactions have been employed to introduce substituents at the C-3 position. tandfonline.com Furthermore, the presence of a carbonyl group at C-3 can direct the installation of an alkenyl moiety at the C-4 position using a ruthenium catalyst. tandfonline.com

The benzene (B151609) ring of the coumarin nucleus also offers opportunities for functionalization. Almost all natural coumarins feature an oxidized substituent at the C-7 position. mdpi.com The introduction of substituents at the C-5, C-6, and C-7 positions has been shown to influence the biological profile of the resulting compounds, with substitutions at C-4, C-6, and C-7 being linked to acetylcholinesterase inhibitory and anti-inflammatory properties. mdpi.com For example, 4-phenyl-5,7-dimethoxycoumarin has been oxidized to introduce a hydroxyl group at the C-6 position. ias.ac.in

A plausible synthetic route to this compound can be inferred from the synthesis of related compounds. For instance, 7-aminocoumarin-4-carboxylic acid has been synthesized, suggesting that a carboxyl group can be introduced at the 7-position. google.com A potential pathway could involve the Pechmann condensation of a suitably substituted phenol with a β-ketoester to form a 7-substituted-4-phenylcoumarin, followed by transformation of the 7-substituent into a carboxylic acid. For example, a 7-methyl or 7-hydroxy group could potentially be oxidized to a carboxylic acid.

The following table summarizes various functionalization reactions on the coumarin nucleus, providing a glimpse into the chemical space accessible from this scaffold.

Position(s)Reaction TypeReagents/CatalystFunctional Group IntroducedReference
C-3Cross-dehydrogenative couplingPalladium catalystVarious substituents tandfonline.com
C-4AlkenylationRuthenium catalystAlkenyl tandfonline.com
C-6OxidationPotassium persulphateHydroxyl ias.ac.in
C-7Hydrolysis of carbamateSulfuric acid, acetic acidAmino google.com

Emerging Green Chemistry Approaches in Coumarin Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact and enhance efficiency. These approaches often involve the use of alternative energy sources, recyclable catalysts, and solvent-free conditions.

One of the most widely used methods for coumarin synthesis, the Pechmann condensation, has been adapted to align with green chemistry principles. researchgate.netresearchgate.net Traditionally, this reaction employs strong acids like sulfuric acid as catalysts. google.com However, greener alternatives have been developed, including the use of solid acid catalysts like Amberlyst-15, which can be easily recovered and reused. core.ac.uk Solvent-free Pechmann condensations, often facilitated by microwave irradiation or the use of recyclable catalysts like Preyssler heteropolyacid, have been reported for the synthesis of 4-phenylcoumarins. researchgate.netconicet.gov.ar These methods offer advantages such as shorter reaction times, higher yields, and elimination of hazardous solvents. core.ac.ukjmchemsci.com For example, the synthesis of 5,7-dihydroxy-4-phenylcoumarin (B1236179) has been achieved in good yields under solvent-free conditions using Brönsted acidic ionic liquids as catalysts. cjcatal.com

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of 4-arylcoumarins, offering a route to C-C bond formation. libretexts.org Green modifications of this reaction include the use of water as a solvent and microwave heating, which can accelerate the reaction and reduce the use of volatile organic solvents. scielo.org.mx The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination, with palladium catalysts being the most commonly employed. libretexts.org

The following table highlights some of the green chemistry approaches applied to the synthesis of coumarin derivatives.

Reaction TypeGreen ApproachCatalyst/ConditionsProduct TypeReference
Pechmann CondensationSolvent-freePreyssler heteropolyacid4-Phenylcoumarins conicet.gov.ar
Pechmann CondensationSolvent-freeAmberlyst-15Substituted coumarins core.ac.uk
Pechmann CondensationSolvent-freeBrönsted acidic ionic liquids5,7-Dihydroxy-4-phenylcoumarin cjcatal.com
Pechmann CondensationSolvent-freeNiobium(V) chlorideCoumarin derivatives tandfonline.com
Suzuki-Miyaura CouplingMicrowave heatingPd/C4-Methoxybiphenyl scielo.org.mx

Structure Activity Relationship Sar Studies of 7 Carboxy 4 Phenylcoumarin Derivatives

Positional Impact of Substituents on Molecular Interactions and Activity Modulation

The biological activity of 7-carboxy-4-phenylcoumarin derivatives is significantly modulated by the placement and characteristics of various substituents on the coumarin (B35378) core and the C-4 phenyl ring. These modifications influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are crucial for ligand-target binding.

Influence of the Phenyl Group at C-4 on Ligand-Target Interactions and Selectivity

The phenyl group at the C-4 position plays a pivotal role in the pharmacological profile of coumarin derivatives. Its orientation and substitution pattern can drastically alter the compound's binding affinity and selectivity for specific biological targets.

Research comparing 4-phenylcoumarins to their 4-methyl counterparts has revealed that the steric bulk and electronics of the C-4 substituent are key determinants of activity. For instance, in studies involving acetoxycoumarin derivatives as substrates for protein transacetylase, 4-methyl analogues showed enhanced activity compared to 4-phenyl derivatives. This difference was attributed to the out-of-plane configuration of the C-4 phenyl ring, which can influence the molecule's interaction with the enzyme's active site nih.gov. The TAase-catalyzed activation of NADPH cytochrome c reductase and inhibition of aflatoxin B1-DNA binding were also found to be significantly lower with acetoxy 4-phenylcoumarins compared to acetoxy 4-methylcoumarins nih.gov.

Furthermore, the position of the phenyl ring is a critical factor for selectivity between different enzyme isoforms. SAR studies on monoamine oxidase (MAO) inhibitors have shown that 4-phenyl substitution on the coumarin scaffold is more effective for inhibiting MAO-A, whereas 3-phenyl substitution leads to significant enhancement of MAO-B inhibition and selectivity researchgate.net. This highlights the distinct roles that substituents at different positions on the coumarin core play in directing ligand-target interactions.

Substitutions on the C-4 phenyl ring itself also offer a strategy for modulating activity. In a series of 6-aryl-5,7-dimethyl-4-phenylcoumarin compounds screened for anti-tubercular activity, the nature of the aryl substituents on both the C-4 and C-6 positions was found to be crucial for potency researchgate.net.

Role of the Carboxylic Acid Moiety at C-7 in Defining Structure-Activity Profiles

The carboxylic acid group at the C-7 position is a key functional group that significantly influences the physicochemical properties and biological activity of 4-phenylcoumarin (B95950) derivatives. Its ability to act as a hydrogen bond donor and acceptor, along with its potential to exist in an ionized state at physiological pH, allows it to form critical interactions with biological targets.

While direct SAR studies on this compound are limited, the importance of a substituent at the C-7 position is well-established in various coumarin series. For example, in studies of coumarin derivatives as α-glucosidase inhibitors, a 7-hydroxy group was found to be important for activity nih.gov. The electronic nature of the C-7 substituent can modulate the properties of the entire molecule. In a study of 7-alkoxy-coumarin-3-carboxylates, it was noted that an electron-donating group at position 7 leads to strong fluorescence, indicating its influence on the electronic distribution of the conjugated system .

The acidic nature of the carboxylic acid group is often crucial for activity. In the development of small molecule STAT3 inhibitors, it was observed that the isosteric replacement of a carboxylic acid with other groups, such as a tetrazole or within isoindolinone and indazole systems, led to a remarkable decrease in inhibitory activity nih.gov. This underscores the critical role of the carboxyl group in binding to the target, likely through the formation of specific hydrogen bonds or salt bridges. The presence of a carboxylic acid can also impact a compound's solubility and pharmacokinetic profile.

Effects of Remote Substitutions on the Coumarin Core (e.g., at C-3, C-6, C-8)

Substitutions at positions other than C-4 and C-7 on the coumarin ring provide additional avenues for fine-tuning the biological activity of this compound derivatives.

C-3 Position: Introduction of substituents at the C-3 position can significantly impact activity. In a study of 4-methylcoumarins, the introduction of alkyl groups at the C-3 position, particularly an n-decyl chain, resulted in the most potent anticancer activity against several human cancer cell lines nih.gov. This suggests that hydrophobic interactions in this region can be beneficial for activity.

C-6 Position: The C-6 position is another important site for modification. In the context of 4-hydroxy-3-phenylcoumarins as MAO-B inhibitors, the presence of a chlorine atom at C-6 was shown to improve both inhibitory activity and selectivity compared to unsubstituted or methyl-substituted analogues nih.gov. Conversely, in a series of 6-hydroxycoumarin (B196160) derivatives tested for antifungal activity, substitutions with geranyl, prenyl, or allyl groups did not lead to an increase in activity mdpi.com. This indicates that the effect of a C-6 substituent is highly dependent on the specific coumarin scaffold and the biological target.

C-8 Position: Substitution at the C-8 position can also influence biological outcomes. In a series of aminocoumarin-type gyrase inhibitors, substitution at the 8'-position of the aminocoumarin ring with either a methyl or chloro group enhanced activity nih.gov. The optimal substituent at this position was dependent on the nature of another group on the noviose sugar portion of the molecule, highlighting the potential for interplay between different substituents nih.gov.

The collective findings from these studies on related coumarin scaffolds provide a foundational understanding for the rational design of novel this compound derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound analogues are not widely reported, QSAR analyses of other coumarin series provide valuable insights that can be extrapolated to this scaffold.

QSAR models for various coumarin derivatives have successfully identified key molecular descriptors that govern their biological activities. For instance, a 2D-QSAR study on coumarin derivatives as inhibitors of cyclin-dependent kinases (CDK) for anticancer activity revealed that the dipole moment and the number of hydrogen bond donors are strongly related to the inhibitory activity nih.gov. This suggests that for this compound analogues, where the carboxylic acid group can act as a hydrogen bond donor, these properties would be critical for their activity.

In another study involving 3D-QSAR analysis of coumarin derivatives as Mcl-1 inhibitors, the steric and electrostatic properties of the compounds were found to be crucial for their inhibitory effects nih.gov. The model indicated that the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced inhibitory capacity, while a hydrophilic group was detrimental nih.gov. Such findings can guide the selection of appropriate substituents for the C-4 phenyl ring in the this compound series.

Furthermore, QSAR studies on the antioxidant activity of 4-hydroxycoumarin (B602359) derivatives have highlighted the importance of the electronic characteristics of substituents on a C-3 aryl ring researchgate.net. The introduction of electron-donating groups like methyl, methoxy, and hydroxyl groups was found to result in better antioxidant activity researchgate.net. These principles can be applied to the design of substitutions on the C-4 phenyl ring of the target scaffold.

The general approach in these QSAR studies involves calculating a range of descriptors (e.g., electronic, steric, hydrophobic, topological) and using statistical methods like multiple linear regression to build a predictive model. The applicability domain of such models is crucial to ensure reliable predictions for new, untested compounds. While direct QSAR models for this compound are yet to be developed, the principles and key descriptors identified from studies on related coumarin scaffolds provide a strong foundation for future in silico design and optimization of this class of compounds.

Computational Chemistry and in Silico Investigations of 7 Carboxy 4 Phenylcoumarin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, reactivity, and potential interaction sites of compounds like 7-Carboxy-4-phenylcoumarin.

Density Functional Theory (DFT) for Electronic and Structural Properties (HOMO-LUMO, NBO Analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP method with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netcellmolbiol.orgphyschemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. cellmolbiol.orgchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and a greater ease of electronic excitation, whereas a larger gap implies greater stability. researchgate.net For coumarin systems, the HOMO-LUMO gap can indicate charge transfer within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.netcellmolbiol.org It examines charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net NBO analysis can reveal the charge transfer that occurs from lone pairs of oxygen atoms to the antibonding orbitals of the coumarin scaffold, which is a key factor in the stabilization of the system. semanticscholar.org

Table 1: Representative DFT-Calculated Electronic Properties for a 4-Phenylcoumarin (B95950) Scaffold This table presents representative data for a 4-phenylcoumarin derivative, illustrating typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

ParameterRepresentative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.5 eVReflects chemical reactivity and stability.
NBO Charge on Carbonyl Oxygen -0.6 eHighlights the electronegativity and potential for hydrogen bonding.
NBO Charge on Phenyl Group +0.1 eShows the effect of the substituent on the electronic distribution.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the map signify different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of neutral potential. chalcogen.ro

For coumarin derivatives, the MEP analysis typically reveals that the most negative potential is localized around the carbonyl oxygen atom, making it a prime site for electrophilic interactions and hydrogen bonding. researchgate.net The phenyl ring and other aromatic portions often show a mix of neutral and slightly negative (due to pi-electrons) or positive (at the hydrogen atoms) potential, influencing how the molecule orients itself when approaching a biological target. chalcogen.ro

Average Local Ionization Energy (ALIE) for Reactivity Assessment

The Average Local Ionization Energy (ALIE) is a quantum chemical descriptor that provides information about the energy required to remove an electron from a specific point in the space of a molecule. researchgate.netnih.gov The lowest values of ALIE on the molecular surface indicate the locations of the most loosely bound electrons, which are the most probable sites for electrophilic and radical attack. nih.gov

ALIE analysis is used to assess the reactivity of different regions of a molecule. For a molecule like this compound, the ALIE surface would likely show the lowest values near the oxygen atoms of the carboxyl and carbonyl groups, as well as over the π-system of the aromatic rings. This information complements MEP analysis by providing a more detailed picture of the molecule's susceptibility to electrophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the investigation of the interactions between a small molecule, such as this compound, and a biological target, as well as the dynamic behavior of the molecule over time.

Ligand-Target Docking for Elucidating Binding Modes and Key Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in drug discovery for elucidating the binding modes and key interactions between a potential drug molecule and its biological target. mdpi.commdpi.com For coumarin derivatives, docking studies have been performed against various targets, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and tubulin, to understand their inhibitory mechanisms. mdpi.comacs.orgnih.gov

In a typical docking study, the this compound molecule would be placed into the active site of a target protein. The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on the predicted binding affinity. nih.gov The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. mdpi.com For instance, the phenyl group at the C4 position of the coumarin ring is often involved in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. nih.gov The carboxyl group at the C7 position would be expected to form strong hydrogen bonds with appropriate donor or acceptor residues.

Table 2: Representative Molecular Docking Results for a 4-Phenylcoumarin Derivative with a Protein Target This table presents hypothetical docking results to illustrate the type of data obtained from such a study, as specific docking data for this compound against a defined target is not available in the cited literature.

ParameterIllustrative Value/DescriptionSignificance
Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger predicted binding interaction.
Key Interacting Residues Tyr123, Phe234, Ser345, Arg456Amino acids in the active site that form significant interactions with the ligand.
Types of Interactions π-π stacking, Hydrogen bonds, Hydrophobic interactionsThe nature of the forces stabilizing the ligand-protein complex.
Interacting Ligand Moieties Phenyl group, Carbonyl oxygen, Carboxyl groupThe parts of the this compound molecule involved in key interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are employed to assess the conformational stability of a ligand-protein complex and to understand the dynamic behavior of the system. nih.govmdpi.com

After a ligand is docked into a protein's active site, an MD simulation can be run to observe how the complex behaves in a simulated physiological environment. mdpi.com The simulation provides insights into the stability of the binding pose predicted by docking. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein or ligand from its initial conformation over time, with a stable RMSD suggesting that the complex has reached equilibrium. mdpi.com The RMSF indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and the ligand. mdpi.com For a coumarin derivative like this compound, MD simulations can confirm if the key interactions identified in docking are maintained throughout the simulation, thus validating the stability of the predicted binding mode. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex This table provides illustrative data from an MD simulation to demonstrate the assessment of conformational stability.

ParameterIllustrative Value/ObservationSignificance
Simulation Time 100 nsThe duration of the simulation to observe the system's dynamics.
Average RMSD of Protein 1.5 ÅA low and stable RMSD indicates that the protein's overall structure is maintained.
Average RMSD of Ligand 0.8 ÅA low RMSD for the ligand suggests a stable binding pose within the active site.
Key Hydrogen Bond Occupancy > 80%High occupancy indicates that crucial hydrogen bonds are consistently maintained.

Computational Analysis of this compound: Prediction of Molecular and Pharmacokinetic Properties

Detailed computational and in silico investigations focusing specifically on this compound are not extensively available in the current body of scientific literature. As a result, the generation of specific data tables for its molecular descriptors and pharmacokinetic parameters is not feasible at this time.

The field of computational chemistry utilizes sophisticated software and algorithms to predict the properties of molecules, offering valuable insights prior to laboratory synthesis and testing. These in silico methods are instrumental in modern drug discovery and material science for forecasting a compound's behavior, including its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).

For the coumarin class of compounds, numerous computational studies have been conducted on various derivatives to predict their potential as therapeutic agents. These studies often involve the calculation of a range of molecular descriptors. These descriptors are numerical values that characterize the physical, chemical, and electronic properties of a molecule. Common descriptors include:

Molecular Weight (MW): The mass of one mole of the substance.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity or hydrophilicity of a molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These influence the binding of a molecule to biological targets.

Following the calculation of these fundamental descriptors, further in silico models can predict pharmacokinetic parameters. These predictions are guided by established correlations between the molecular descriptors and observed ADME properties of known drugs. For instance, Lipinski's "Rule of Five" uses descriptors like molecular weight, LogP, and hydrogen bond donor/acceptor counts to estimate the likelihood of a compound's oral bioavailability.

While comprehensive studies on a wide array of 4-phenylcoumarin derivatives exist, providing valuable structure-activity relationship (SAR) data for the class, specific research detailing the computational analysis of the 7-carboxy substituted variant remains limited. The presence of the carboxylic acid group at the 7-position would significantly influence the molecule's properties, particularly its polarity, acidity, and hydrogen bonding capacity, as compared to its hydroxyl or methoxy-substituted counterparts.

Therefore, without dedicated in silico studies on this compound, any presentation of its molecular and pharmacokinetic parameters would be speculative. Further research is required to computationally model this specific compound and generate the data necessary for a thorough analysis as outlined.

Advanced Spectroscopic Characterization and Elucidation of 7 Carboxy 4 Phenylcoumarin Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy provides information on the number of different proton environments and their connectivity. For 7-Carboxy-4-phenylcoumarin, one would expect a complex spectrum. The protons on the phenyl ring and the coumarin (B35378) core would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). A characteristic singlet for the proton at the C3 position (H-3) would likely be observed, and the protons on the benzopyran ring (H-5, H-6, H-8) would show specific splitting patterns based on their coupling with adjacent protons. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the carbonyl carbon of the lactone (C-2) and the carboxylic acid (C-7') in the highly deshielded region (typically δ 160-180 ppm). core.ac.uk Quaternary carbons, such as C-4, C-4a, and C-7, would also be identifiable. The remaining carbons of the phenyl and coumarin rings would resonate in the aromatic region (δ 100-150 ppm). core.ac.uk

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these ¹H and ¹³C signals. COSY spectra establish proton-proton connectivities, while HMBC spectra reveal correlations between protons and carbons over two or three bonds, allowing for the complete and unambiguous assembly of the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

FT-IR Spectroscopy of this compound would be expected to show several characteristic absorption bands. Key vibrations would include:

A very broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

Two distinct C=O stretching vibrations: one for the lactone carbonyl group (~1720-1740 cm⁻¹) and another for the carboxylic acid carbonyl group (~1680-1710 cm⁻¹). acs.orgmdpi.com

C=C stretching vibrations for the aromatic rings and the pyrone ring, appearing in the 1450-1620 cm⁻¹ region. mdpi.com

C-O stretching vibrations for the lactone and carboxylic acid groups in the 1000-1300 cm⁻¹ range. mdpi.com

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
Carboxylic Acid2500-3300O-H Stretch (broad)
Lactone Carbonyl~1720-1740C=O Stretch
Carboxylic Acid Carbonyl~1680-1710C=O Stretch
Aromatic/Pyrone1450-1620C=C Stretch
Lactone/Carboxylic Acid1000-1300C-O Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophoric system. The extended conjugated system of the 4-phenylcoumarin (B95950) core is a strong chromophore. researchgate.net The absorption spectrum of this compound is expected to show intense absorption bands, likely resulting from π → π* transitions. researchgate.netmdpi.com The exact position of the absorption maximum (λmax) is influenced by the substitution pattern and the solvent used. For related 4-phenylcoumarin derivatives, these absorptions typically occur in the UV-A and near-visible regions of the spectrum. mdpi.comnih.gov The presence of the carboxyl group at the C-7 position would likely modulate these electronic transitions compared to an unsubstituted or hydroxyl-substituted coumarin.

Mechanistic Research on Molecular and Cellular Interactions of 7 Carboxy 4 Phenylcoumarin Analogues

Exploration of Enzyme Modulation Mechanisms (e.g., Monoamine Oxidase inhibition mechanisms, N-Methyl-D-Aspartate receptor modulation)

Analogues of 7-Carboxy-4-phenylcoumarin have been identified as modulators of key enzymatic systems, including monoamine oxidases (MAO) and N-Methyl-D-Aspartate (NMDA) receptors.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes responsible for the breakdown of various neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. nih.gov The inhibition of these enzymes is a therapeutic strategy for neurological conditions such as depression and Parkinson's disease. nih.govresearchgate.net Certain coumarin (B35378) derivatives have shown significant potential as MAO inhibitors. For instance, 7-Hydroxy-4-phenylcoumarin (B181766) has been identified as a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and MAO, with an IC50 value of 0.5 µM for MAO inhibition. medchemexpress.com Further studies on related structures, such as 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, revealed potent activity against both MAO-A (IC50 = 6.46 ± 0.02 µM) and MAO-B (IC50 = 3.8 ± 0.3 µM), demonstrating a nonselective and reversible inhibition profile. researchgate.net The mechanism of these inhibitors often involves their interaction with the enzyme's active site, preventing the breakdown of monoamine neurotransmitters. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: NMDA receptors are glutamate-gated ion channels crucial for synaptic transmission and plasticity. nih.gov Their modulation can produce rapid and sustained antidepressant effects. nih.gov While direct research on this compound is limited, the broader class of coumarins is being explored for neurological activity. The modulation of NMDA receptors is a complex process involving allosteric mechanisms where compounds bind to distinct sites on the receptor protein, altering its response to glutamate. nih.gov Positive modulators can enhance NMDA receptor-mediated currents and long-term potentiation. nih.govresearchgate.net For example, the modulator Rapastinel has been shown to increase NMDA receptor-mediated excitatory postsynaptic currents at concentrations of 100 nM. nih.gov This type of postsynaptic action suggests that specific chemical structures can fine-tune the receptor's activity, representing a promising avenue for therapeutic development. nih.govnih.gov

Table 1: MAO Inhibitory Activity of Phenylcoumarin Analogues
CompoundTarget EnzymeIC50 ValueReference
7-Hydroxy-4-phenylcoumarinMAO0.5 µM medchemexpress.com
7,8-dihydroxy-3-(4-nitrophenyl)coumarinMAO-A6.46 ± 0.02 µM researchgate.net
MAO-B3.8 ± 0.3 µM

Investigations into Cellular Signaling Pathways (e.g., cell cycle modulation, apoptosis induction, tubulin polymerization inhibition)

Phenylcoumarin analogues have been shown to interfere with critical cellular signaling pathways, leading to effects such as cell cycle arrest, programmed cell death (apoptosis), and disruption of the cellular skeleton.

Cell Cycle Modulation and Apoptosis Induction: Several studies have demonstrated the ability of phenylcoumarin derivatives to halt the proliferation of cancer cells and induce apoptosis. For example, 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (4f) exhibited significant cytotoxicity in A549 lung cancer cells, with a half-maximal cytotoxic concentration (CC50) of 13.5 µM. nih.gov Its mechanism involves arresting the cell cycle in the G1/G0, S, and G2 phases, increasing reactive oxygen species (ROS), and inducing apoptotic cell death. nih.gov Similarly, 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) and its thio-derivative (DAMTC) induced apoptosis in A549 cells with an IC50 of 160 µg/ml. nih.gov The apoptotic mechanism involved the release of cytochrome c from mitochondria, activation of caspases, and modulation of pathways involving p53, Akt, and NF-kappaB. nih.gov Another coumarin derivative, Apaensin, was found to induce apoptosis by activating JNK and p38 MAPK pathways, which in turn regulate the orphan nuclear receptor Nur77. nih.gov

Tubulin Polymerization Inhibition: Tubulin is a protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Combretastatin A-4 (CA-4) is a well-known natural product that inhibits tubulin polymerization. frontiersin.org Analogues of CA-4, including those with quinoline (B57606) scaffolds that can be considered related to phenylcoumarins, have shown potent activity. frontiersin.org For instance, certain 2-phenyl-quinolone compounds demonstrated strong inhibitory effects against various human tumor cell lines and inhibited tubulin polymerization, with activity comparable to potent natural antimitotic agents. frontiersin.org More directly, novel coumarin-sulfonate derivatives have been developed as microtubule-targeting agents. nih.gov One such compound, C20, potently inhibited tubulin polymerization by binding to the colchicine-binding site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 2: Cellular Effects of Phenylcoumarin Analogues
CompoundCell LineEffectPotency (IC50/CC50)Reference
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarinA549 (Lung)Cytotoxicity, Cell Cycle Arrest, Apoptosis13.5 µM nih.gov
7,8-diacetoxy-4-methylcoumarin (DAMC)A549 (Lung)Apoptosis Induction160 µg/ml nih.gov
Coumarin-sulfonate (C20)KYSE450 (Esophageal)Antiproliferative, Tubulin Polymerization Inhibition0.36 µM nih.gov

Mechanistic Insights into Fluorescent Properties and Sensing Applications

The coumarin scaffold, particularly with substitutions at the 7-position, forms the basis of many fluorescent molecules used in biological research. nih.gov Their desirable photophysical properties stem from a large π-π conjugated system that facilitates intramolecular charge transfer. nih.gov

The fluorescence of many coumarin derivatives arises from a "push-pull" system, where an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) are attached to the conjugated core. nih.gov This arrangement enables an intramolecular charge transfer (ICT) upon photoexcitation, creating a large transition dipole moment. nih.govnih.gov In 7-hydroxycoumarins, the hydroxyl group at the 7-position acts as an electron donor. nih.gov This donor-acceptor structure leads to desirable properties like large Stokes shifts, which minimize the overlap between excitation and emission spectra. nih.gov The ICT process is fundamental to their function as fluorescent sensors, as it can be highly sensitive to the molecule's immediate environment. nih.gov

The fluorescence of coumarin derivatives is often highly sensitive to environmental factors. researchgate.net The emission wavelength, quantum yield, and lifetime can change significantly with solvent polarity. nih.gov For instance, in moderate to higher polarity solvents, photophysical parameters of coumarin-7 dye show linear correlations with the solvent polarity parameter, but deviate in nonpolar solvents. nih.gov This solvatofluorochromism, where the emission color shifts with solvent polarity, is a direct consequence of the strong ICT excited state. nih.gov The fluorescence of 7-hydroxycoumarins is also pH-dependent; the fluorescence of 7-hydroxycoumarin is strong at a pH of around 10, while its conjugates show little to no fluorescence. nih.gov This sensitivity allows them to be used as probes for local environmental changes within cells or solutions. researchgate.net

The unique and environmentally sensitive fluorescent properties of coumarins make them excellent scaffolds for developing probes for biological research. nih.govrsc.org

Enzyme Activity Assays: Profluorescent coumarin substrates are widely used in sensitive, fluorescence-based enzyme assays. nih.gov These substrates are typically non-fluorescent or weakly fluorescent but are converted into highly fluorescent 7-hydroxycoumarin products by a specific enzyme. nih.gov For example, 7-ethoxycoumarin (B196162) can be O-deethylated by cytochrome P450 enzymes to produce the highly fluorescent 7-hydroxycoumarin, allowing for the measurement of enzyme activity. nih.gov This principle has also been applied to develop sensitive assays for other enzymes like β-glucuronidase. nih.gov

Biomolecule Labeling: Coumarin derivatives functionalized with reactive groups can be covalently attached to biomolecules like proteins and nucleic acids, serving as fluorescent labels. uevora.ptresearchgate.net These labels allow for the visualization and tracking of biomolecules in complex biological systems using techniques like fluorescence microscopy. uevora.ptbohrium.com For instance, new 4-styrylcoumarin derivatives have been synthesized and successfully used as fluorescent labels for RNA-FISH probes, demonstrating their applicability in bioimaging. uevora.pt Their chemical stability and minimal disruption to the biomolecule's function are key advantages. uevora.pt

Emerging Research Perspectives and Future Directions for 7 Carboxy 4 Phenylcoumarin

Design of Novel Multi-Targeted Coumarin (B35378) Derivatives

The "one molecule, multiple targets" paradigm has gained significant traction in drug discovery as a promising strategy to address complex multifactorial diseases. The 7-Carboxy-4-phenylcoumarin scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). mdpi.com Researchers are actively exploring the derivatization of this core structure to create novel compounds that can simultaneously modulate the activity of multiple biological targets implicated in disease pathogenesis.

One promising area of investigation is the development of coumarin-based derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. This involves designing molecules that can inhibit acetylcholinesterase (AChE) while also targeting other key pathological pathways, such as the formation of amyloid-beta plaques and oxidative stress. mdpi.com By incorporating different pharmacophores onto the this compound backbone, it is possible to create hybrid molecules with a broader spectrum of activity. For instance, the introduction of a 1,2,3-triazole moiety has been shown to yield potent and selective AChE inhibitors. mdpi.com

In the realm of oncology, the design of multi-targeted coumarin derivatives is being pursued to overcome the challenges of drug resistance and to enhance therapeutic efficacy. nih.gov This includes the development of compounds that can inhibit multiple cancer-related pathways, such as aromatase and epidermal growth factor receptor (EGFR). nih.gov The hydrophobic phenyl ring at the C4-position of the coumarin nucleus is considered a crucial pharmacophore for this activity. nih.gov Furthermore, the design of novel coumarin derivatives as antagonists of NUDT5, a protein involved in ATP synthesis in breast cancer cells, represents another innovative approach. nih.gov

Target Combination Therapeutic Area Design Strategy Reference Compound Example
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Alzheimer's DiseaseCombination of coumarin and triazole moieties7-alkoxyamino-3-(1,2,3-triazole)-coumarins
Aromatase & EGFRBreast CancerIntroduction of benzyl (B1604629) groups at the C7-position4-phenylcoumarin (B95950) derivatives with spacers
NUDT5Breast CancerTemplate-based design targeting ADP-sugar pyrophosphatase(2R)-2-((S)-sec-butyl)-5-oxo-4-(2-oxochroman-4-yl)-2,5-dihydro-1H-pyrrol-3-olate

Integration of Synthetic Methodologies with Sustainable Chemistry Principles

The increasing emphasis on environmental stewardship in the chemical sciences has spurred the development of green and sustainable synthetic methods for the production of coumarin derivatives. eurekalert.orgbenthamdirect.com Traditional methods for synthesizing coumarins often involve harsh reaction conditions, toxic solvents, and hazardous catalysts. eurekalert.org In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources. benthamdirect.comeurekaselect.com

Several green synthetic strategies have been successfully applied to the synthesis of coumarins, including the use of ultrasound, microwaves, ionic liquids, and deep eutectic solvents. benthamdirect.comeurekaselect.com Solvent-free synthesis and mechanochemistry, which involves grinding or milling reactants together, have also emerged as environmentally friendly alternatives. tandfonline.comrsc.org These methods not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiency, higher yields, and simpler purification procedures. benthamdirect.comeurekaselect.com

For the synthesis of 4-phenylcoumarins, researchers have explored the use of recyclable solid acid catalysts, such as Preyssler-type heteropolyacids, under solvent-free conditions. researchgate.net This approach offers several advantages, including ease of handling, thermal stability, and water tolerance. researchgate.net The development of one-pot green synthesis methods for coumarin-3-carboxylic acids in water further exemplifies the trend towards more sustainable chemical processes. acs.org The integration of these sustainable principles into the synthesis of this compound and its derivatives is a critical area of ongoing research.

Green Chemistry Approach Key Features Application in Coumarin Synthesis
Microwave-assisted synthesisRapid heating, shorter reaction timesPechmann, Knoevenagel, and Perkin reactions eurekalert.orgbenthamdirect.com
Ultrasound-assisted synthesisAcoustic cavitation enhances reactivityImproved yields and reaction rates benthamdirect.comeurekaselect.com
Solvent-free synthesisReactions conducted without a solventReduced waste and environmental impact tandfonline.comrsc.org
MechanochemistryUse of mechanical force to drive reactionsGrinding and milling techniques tandfonline.comrsc.org
Use of green catalystsRecyclable and non-toxic catalystsHeteropolyacids, ionic liquids researchgate.netrsc.org

Advanced Materials Science Applications Based on Optical Properties

The inherent photophysical properties of the coumarin scaffold, particularly its fluorescence, make it a valuable component in the design of advanced materials. researchgate.net Derivatives of this compound are being explored for a range of applications in materials science, including as fluorescent probes, sensors, and dyes. nih.gov The carboxylic acid group provides a convenient handle for conjugation to other molecules, while the phenyl group can be modified to tune the compound's optical properties.

One significant application of fluorescent coumarin derivatives is in the development of molecular probes for biological imaging. nih.gov For example, monofluorinated 7-hydroxycoumarin-3-carboxamides have been synthesized as cell-permeable fluorescent probes for imaging microtubules in living cells. nih.gov These probes can be used to study the interactions of small molecules with intracellular targets, which is crucial for drug discovery and development. The fluorescence of coumarin derivatives can be sensitive to their local environment, making them useful as sensors for detecting various analytes. For instance, 7-mercapto-4-methylcoumarin (B161817) exhibits a "turn-on" fluorescence response upon alkylation, which can be used to quantify electrophilic species. researchgate.net

The optical properties of coumarin derivatives are also being harnessed for applications in optoelectronics. The synthesis of compounds like 3-benzoyl-7-hydroxy coumarin and the investigation of their optoelectronic properties in different solvents and concentrations are indicative of this trend. The ability to fine-tune the absorption and emission wavelengths of these compounds through chemical modification opens up possibilities for their use in devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Application Area Specific Use Key Optical Property Example Derivative
Biological ImagingFluorescent molecular probes for cellular imagingHigh quantum yield, cell permeabilityMonofluorinated 7-hydroxycoumarin-3-carboxamides nih.gov
Chemical Sensing"Turn-on" fluorescent sensors for electrophilesEnvironment-sensitive fluorescence7-Mercapto-4-methylcoumarin researchgate.net
OptoelectronicsComponents for organic light-emitting diodes (OLEDs)Tunable absorption and emission spectra3-Benzoyl-7-hydroxy coumarin

Development of High-Throughput Screening Assays for Compound Evaluation

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly evaluating large libraries of compounds for their biological activity. nih.gov The development of robust and efficient HTS assays is crucial for identifying promising lead compounds based on the this compound scaffold. Both biochemical and cell-based HTS assays can be employed to assess the activity of these derivatives against a wide range of biological targets. nih.gov

Biochemical assays, such as those based on fluorescence polarization, FRET (Förster resonance energy transfer), and TR-FRET (time-resolved FRET), are well-suited for screening coumarin derivatives due to their intrinsic fluorescence. nih.gov These assays can be used to measure the binding of compounds to purified proteins or to assess their inhibitory effects on enzyme activity. For example, coumarin-based profluorescent and fluorescent substrates have been developed for determining the activities of xenobiotic-metabolizing enzymes in vitro. mdpi.com

Cell-based assays provide a more physiologically relevant context for evaluating compound activity. nih.gov These assays can measure a variety of cellular responses, including changes in cell viability, gene expression (using reporter genes), and second messenger levels. nih.gov High-content screening (HCS), which combines automated microscopy with quantitative image analysis, is a particularly powerful approach for assessing the effects of compounds on cellular morphology and function. The development of specific HTS assays tailored to the biological targets of interest for this compound derivatives is an active area of research.

Assay Type Principle Application for Coumarin Derivatives Advantages
Biochemical Assays
Fluorescence PolarizationMeasures changes in the rotational motion of a fluorescent molecule upon binding to a target.Assessing binding affinity to proteins.Homogeneous format, high sensitivity.
FRET/TR-FRETMeasures the transfer of energy between two fluorophores in close proximity.Studying protein-protein interactions and enzyme activity.Ratiometric detection, reduced background interference (TR-FRET).
Enzyme Inhibition AssaysMeasures the effect of a compound on the rate of an enzyme-catalyzed reaction.Identifying enzyme inhibitors.Direct measure of functional activity.
Cell-Based Assays
Cell Viability AssaysMeasures the number of viable cells in a culture after treatment with a compound.Assessing cytotoxicity and anti-proliferative effects.Simple, readily available reagents.
Reporter Gene AssaysMeasures the expression of a reporter gene (e.g., luciferase, GFP) under the control of a specific promoter.Studying the modulation of gene expression.High sensitivity, quantifiable output.
High-Content Screening (HCS)Automated microscopy and image analysis to measure multiple cellular parameters.Assessing effects on cell morphology, protein localization, etc.Provides multiparametric data from a single experiment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Carboxy-4-phenylcoumarin, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Pechmann condensation or Knoevenagel-Doebner reactions. Key parameters include temperature control (80–120°C), acid catalysts (e.g., sulfuric acid or ionic liquids), and solvent selection (e.g., ethanol or DMF). Yield optimization requires monitoring by TLC and purification via recrystallization or column chromatography. For structural confirmation, use 1H NMR^1 \text{H NMR} (δ 6.8–8.2 ppm for aromatic protons) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

  • Methodological Answer : Solubility is pH-dependent due to the carboxylic acid moiety. Prepare stock solutions in DMSO or methanol (10 mM), then dilute in phosphate-buffered saline (PBS, pH 7.4) with sonication. For bioassays, ensure final organic solvent concentrations ≤1% to avoid cellular toxicity. Pre-saturation studies using dynamic light scattering (DLS) can confirm colloidal stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} (if fluorinated analogs are synthesized) NMR to confirm substituent positions and purity.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS for molecular ion detection ([M-H]^- at m/z 279.06).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation .

Advanced Research Questions

Q. How can conflicting fluorescence quenching data for this compound in biological systems be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or protein binding. Conduct Stern-Volmer analyses to distinguish static vs. dynamic quenching. Use time-resolved fluorescence spectroscopy to measure lifetime changes. Validate with competitive binding assays (e.g., using bovine serum albumin) and computational docking (AutoDock Vina) to identify binding pockets .

Q. What computational strategies are effective in predicting the photophysical properties of this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to optimize ground-state geometries. Use time-dependent DFT (TD-DFT) for excited-state calculations. Compare computed UV-Vis spectra (Gaussian 16) with experimental data. Solvent effects can be modeled via the polarizable continuum model (PCM) .

Q. How should researchers design assays to evaluate the enzymatic inhibition kinetics of this compound?

  • Methodological Answer : Use fluorometric assays with recombinant enzymes (e.g., CYP450 isoforms). Pre-incubate the compound with NADPH-regenerating systems. Measure IC50_{50} via dose-response curves (GraphPad Prism) and determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots. Validate with LC-MS/MS to monitor metabolite suppression .

Q. What are best practices for reconciling discrepancies in reported logP values for this compound?

  • Methodological Answer : LogP variability stems from measurement methods (shake-flask vs. HPLC-derived). Standardize using octanol-water partitioning with UV detection at λmax_{\text{max}}. Cross-validate with computational tools (e.g., ChemAxon or ACD/Labs). Report pH conditions, as ionization affects partitioning .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

  • Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem. Use ELNs (Electronic Lab Notebooks) for metadata annotation. Adopt ISA-Tab standards for experimental workflows. Reference unique identifiers (e.g., InChIKey: GLNDAGDHSLMOKX-UHFFFAOYSA-N) in publications .

Troubleshooting Experimental Design

Q. Why might HPLC analysis of this compound show multiple peaks, and how can this be addressed?

  • Methodological Answer : Additional peaks may indicate degradation, tautomerism, or residual solvents. Perform stability studies under varying temperatures/pH. Use high-purity solvents and degas mobile phases. For tautomerism, compare retention times with authenticated standards or apply 1H-13C^1 \text{H-}^{13}\text{C} HSQC NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.